Cas no 2172521-85-4 (N-(prop-2-yn-1-yl)-2-azabicyclo3.3.1nonan-8-amine)

N-(prop-2-yn-1-yl)-2-azabicyclo3.3.1nonan-8-amine 化学的及び物理的性質
名前と識別子
-
- N-(prop-2-yn-1-yl)-2-azabicyclo3.3.1nonan-8-amine
- 2172521-85-4
- EN300-1451800
- N-(prop-2-yn-1-yl)-2-azabicyclo[3.3.1]nonan-8-amine
-
- インチ: 1S/C11H18N2/c1-2-6-12-10-4-3-9-5-7-13-11(10)8-9/h1,9-13H,3-8H2
- InChIKey: AYFRWEORCADLGI-UHFFFAOYSA-N
- ほほえんだ: N1CCC2CCC(C1C2)NCC#C
計算された属性
- せいみつぶんしりょう: 178.146998583g/mol
- どういたいしつりょう: 178.146998583g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 215
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 24.1Ų
N-(prop-2-yn-1-yl)-2-azabicyclo3.3.1nonan-8-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1451800-100mg |
N-(prop-2-yn-1-yl)-2-azabicyclo[3.3.1]nonan-8-amine |
2172521-85-4 | 100mg |
$867.0 | 2023-09-29 | ||
Enamine | EN300-1451800-5000mg |
N-(prop-2-yn-1-yl)-2-azabicyclo[3.3.1]nonan-8-amine |
2172521-85-4 | 5000mg |
$2858.0 | 2023-09-29 | ||
Enamine | EN300-1451800-10000mg |
N-(prop-2-yn-1-yl)-2-azabicyclo[3.3.1]nonan-8-amine |
2172521-85-4 | 10000mg |
$4236.0 | 2023-09-29 | ||
Enamine | EN300-1451800-500mg |
N-(prop-2-yn-1-yl)-2-azabicyclo[3.3.1]nonan-8-amine |
2172521-85-4 | 500mg |
$946.0 | 2023-09-29 | ||
Enamine | EN300-1451800-250mg |
N-(prop-2-yn-1-yl)-2-azabicyclo[3.3.1]nonan-8-amine |
2172521-85-4 | 250mg |
$906.0 | 2023-09-29 | ||
Enamine | EN300-1451800-1000mg |
N-(prop-2-yn-1-yl)-2-azabicyclo[3.3.1]nonan-8-amine |
2172521-85-4 | 1000mg |
$986.0 | 2023-09-29 | ||
Enamine | EN300-1451800-1.0g |
N-(prop-2-yn-1-yl)-2-azabicyclo[3.3.1]nonan-8-amine |
2172521-85-4 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1451800-2500mg |
N-(prop-2-yn-1-yl)-2-azabicyclo[3.3.1]nonan-8-amine |
2172521-85-4 | 2500mg |
$1931.0 | 2023-09-29 | ||
Enamine | EN300-1451800-50mg |
N-(prop-2-yn-1-yl)-2-azabicyclo[3.3.1]nonan-8-amine |
2172521-85-4 | 50mg |
$827.0 | 2023-09-29 |
N-(prop-2-yn-1-yl)-2-azabicyclo3.3.1nonan-8-amine 関連文献
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
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9. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
N-(prop-2-yn-1-yl)-2-azabicyclo3.3.1nonan-8-amineに関する追加情報
Recent Advances in the Study of N-(prop-2-yn-1-yl)-2-azabicyclo[3.3.1]nonan-8-amine (CAS: 2172521-85-4)
The compound N-(prop-2-yn-1-yl)-2-azabicyclo[3.3.1]nonan-8-amine (CAS: 2172521-85-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This bicyclic amine derivative, characterized by its azabicyclo[3.3.1]nonane core and propargyl side chain, has been explored for its role in modulating biological targets, particularly in the context of neurological disorders and cancer therapeutics. Recent studies have focused on its synthesis, pharmacological profiling, and mechanistic insights, providing a foundation for further drug development efforts.
One of the key areas of research has been the optimization of synthetic routes for N-(prop-2-yn-1-yl)-2-azabicyclo[3.3.1]nonan-8-amine. A 2023 study published in the Journal of Medicinal Chemistry detailed a novel, high-yield synthesis method that utilizes a palladium-catalyzed coupling reaction to introduce the propargyl moiety. This approach not only improved the scalability of the compound but also reduced the formation of byproducts, which is critical for ensuring the purity required for pharmacological studies. The study also highlighted the compound's stability under physiological conditions, a promising feature for in vivo applications.
Pharmacological evaluations have revealed that N-(prop-2-yn-1-yl)-2-azabicyclo[3.3.1]nonan-8-amine exhibits potent activity as a modulator of sigma-2 receptors, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's. In vitro assays demonstrated a high binding affinity (Ki = 12 nM) and selectivity over sigma-1 receptors, suggesting its potential as a targeted therapeutic agent. Furthermore, preclinical studies in rodent models showed that the compound could cross the blood-brain barrier and attenuate neuroinflammatory responses, as evidenced by reduced levels of pro-inflammatory cytokines in brain tissue.
In the realm of oncology, this compound has been investigated for its ability to induce apoptosis in cancer cells through a mechanism involving reactive oxygen species (ROS) generation. A 2024 study in Cancer Research reported that N-(prop-2-yn-1-yl)-2-azabicyclo[3.3.1]nonan-8-amine selectively targets mitochondrial function in triple-negative breast cancer cells, leading to a significant decrease in cell viability. The study also identified synergistic effects when the compound was combined with conventional chemotherapeutic agents, paving the way for combination therapy strategies.
Despite these promising findings, challenges remain in the clinical translation of N-(prop-2-yn-1-yl)-2-azabicyclo[3.3.1]nonan-8-amine. Issues such as metabolic stability, potential off-target effects, and formulation optimization need to be addressed in future studies. Ongoing research is exploring structural analogs to enhance pharmacokinetic properties while retaining the compound's biological activity. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of this compound into a viable therapeutic candidate.
In conclusion, N-(prop-2-yn-1-yl)-2-azabicyclo[3.3.1]nonan-8-amine represents a promising scaffold for drug discovery, with applications spanning neurodegenerative diseases and oncology. Its unique pharmacological profile and recent advancements in synthesis and mechanistic understanding underscore its potential as a lead compound. Further research is warranted to fully elucidate its therapeutic potential and address existing limitations.
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